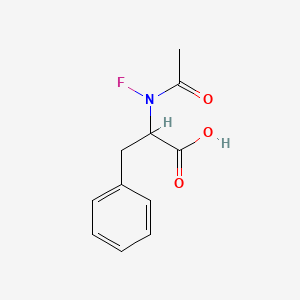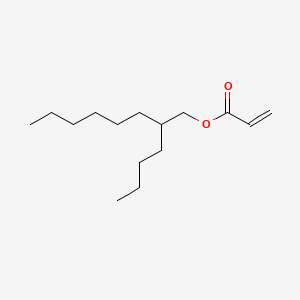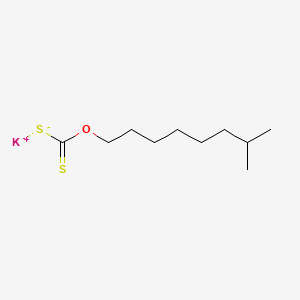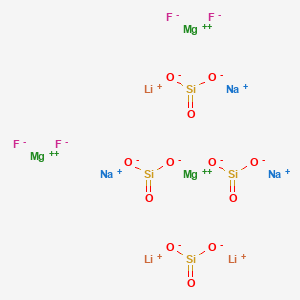
Lithium magnesium sodium fluoride silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium magnesium sodium fluoride silicate, also known as fluorine mica, is a compound that belongs to the family of silicate minerals. It is characterized by its layered structure and the presence of fluoride ions. This compound is known for its stability and unique properties, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium magnesium sodium fluoride silicate can be synthesized through several methods. One common approach involves the reaction of lithium chloride, magnesium sulfate, and sodium carbonate with a silicate source under controlled conditions. The reaction typically takes place in a reaction kettle, where the mixture is heated to boiling and maintained at a constant temperature for an extended period .
Industrial Production Methods
In industrial settings, this compound is often produced through the co-precipitation method. This involves the use of leaching solutions containing fluoride ions, which react with magnesium and sodium salts to form the desired compound. The reaction conditions, such as temperature and molar ratios, are carefully controlled to ensure the formation of a stable product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium magnesium sodium fluoride silicate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it either gains or loses electrons.
Substitution: It can undergo substitution reactions, where one or more of its ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can facilitate ion exchange and other chemical transformations. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may result in the formation of various silicate and fluoride compounds .
Aplicaciones Científicas De Investigación
Lithium magnesium sodium fluoride silicate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst and in the synthesis of other compounds.
Biology: The compound’s unique properties make it useful in biological research, particularly in studies involving ion exchange and mineral interactions.
Industry: The compound is used in the production of ceramics, glass, and other materials due to its stability and thermal properties
Mecanismo De Acción
The mechanism of action of lithium magnesium sodium fluoride silicate involves its ability to interact with various ions and molecules. The compound’s layered structure allows for the exchange of ions, which can influence chemical reactions and processes. Additionally, its strong adsorption capacity enables it to form stable complexes with other molecules, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Lithium magnesium silicate
- Sodium magnesium fluoride
- Lithium sodium silicate
Uniqueness
Lithium magnesium sodium fluoride silicate stands out due to its unique combination of lithium, magnesium, sodium, and fluoride ions. This combination imparts specific properties, such as high thermal stability and strong ion exchange capacity, making it distinct from other similar compounds .
Propiedades
Número CAS |
64060-48-6 |
|---|---|
Fórmula molecular |
F4Li3Mg3Na3O12Si4 |
Peso molecular |
543.1 g/mol |
Nombre IUPAC |
trilithium;trimagnesium;trisodium;dioxido(oxo)silane;tetrafluoride |
InChI |
InChI=1S/4FH.3Li.3Mg.3Na.4O3Si/c;;;;;;;;;;;;;4*1-4(2)3/h4*1H;;;;;;;;;;;;;/q;;;;3*+1;3*+2;3*+1;4*-2/p-4 |
Clave InChI |
WSNJABVSHLCCOX-UHFFFAOYSA-J |
SMILES canónico |
[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


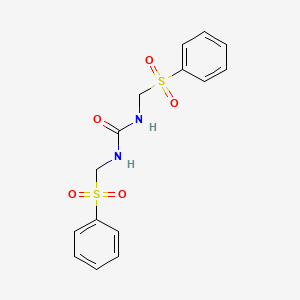
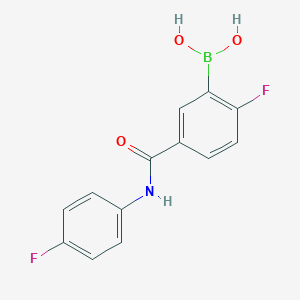
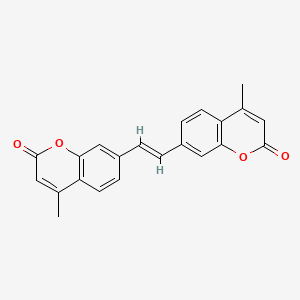
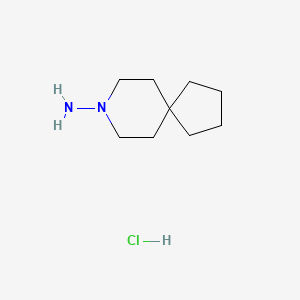
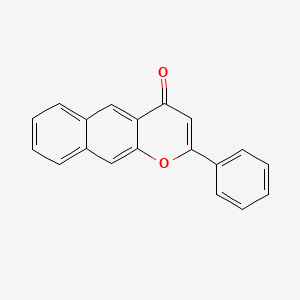
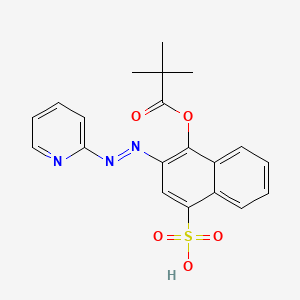
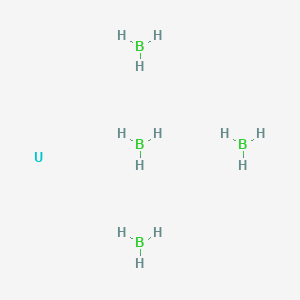
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
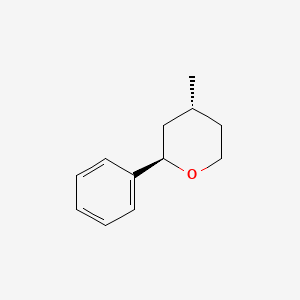
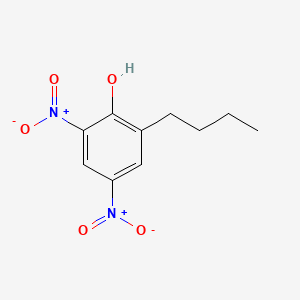
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)
